2-Bromo-1-(methoxymethyl)-4-methylbenzene

Catalog No.
S6642697
CAS No.
1824417-66-4
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(methoxymethyl)-4-methylbenzene

CAS Number

1824417-66-4

Product Name

2-Bromo-1-(methoxymethyl)-4-methylbenzene

IUPAC Name

2-bromo-1-(methoxymethyl)-4-methylbenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5H,6H2,1-2H3

InChI Key

AGRMLUHRCFICOU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)COC)Br

Canonical SMILES

CC1=CC(=C(C=C1)COC)Br

2-Bromo-1-(methoxymethyl)-4-methylbenzene, also known as benzene, 2-bromo-1-(methoxymethyl)-4-methyl-, is an organic compound with the molecular formula C9H11BrOC_9H_{11}BrO and a molecular weight of 215.09 g/mol. This compound features a bromine substituent at the second position, a methoxymethyl group at the first position, and a methyl group at the fourth position of the benzene ring. Its unique structure contributes to its reactivity and utility in various chemical applications .

There is no scientific literature available on the mechanism of action of 2-Bromo-1-(methoxymethyl)-4-methylbenzene.

Due to the lack of specific information, it is advisable to handle this compound with caution, assuming properties similar to other aromatic bromides. Potential hazards include:

  • Skin and eye irritation: Aromatic bromides can cause irritation upon contact [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Environmental impact: Aromatic compounds can be harmful to aquatic life [].

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols in the presence of suitable catalysts.
  • Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
  • Reduction Reactions: The compound can be reduced to yield dehalogenated products or alcohols.

Common reagents used in these reactions include sodium iodide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

While specific biological activity data for 2-Bromo-1-(methoxymethyl)-4-methylbenzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, brominated aromatic compounds have been studied for their potential antibacterial and antifungal activities. The methoxymethyl group may also enhance solubility and bioavailability, making it a valuable component in drug design .

The synthesis of 2-Bromo-1-(methoxymethyl)-4-methylbenzene typically involves:

  • Bromination: A suitable precursor such as 1-(methoxymethyl)-4-methylbenzene is treated with bromine or a brominating agent under controlled conditions (often using solvents like dichloromethane).
  • Purification: The product is purified through distillation or recrystallization to achieve high purity levels.

Alternative methods may involve microwave-assisted synthesis or other modern techniques that enhance yield and reduce reaction times .

This compound has several applications across different fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: It is utilized in the design of biologically active compounds and potential drug candidates.
  • Material Science: The compound may be used in the production of specialty chemicals and polymers due to its unique structural properties .

Interaction studies involving 2-Bromo-1-(methoxymethyl)-4-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential use in synthetic pathways for creating more complex molecules. Additionally, understanding its interactions can provide insights into its biological activity and potential therapeutic applications .

Several compounds share structural similarities with 2-Bromo-1-(methoxymethyl)-4-methylbenzene:

Compound NameStructureUnique Features
2-Bromo-4-fluoro-1-methoxybenzeneStructureContains fluorine instead of a methoxymethyl group
1-Bromo-4-fluorobenzeneStructureA simpler structure lacking additional substituents
4-Bromo-1-fluoro-2-methylbenzeneStructureDifferent substitution pattern affecting reactivity

Uniqueness

2-Bromo-1-(methoxymethyl)-4-methylbenzene stands out due to its combination of both bromine and methoxymethyl groups on the benzene ring, which imparts distinct chemical properties compared to other similar compounds. This unique combination enhances its reactivity and potential applications in synthetic chemistry and pharmaceuticals .

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

213.99933 g/mol

Monoisotopic Mass

213.99933 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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